2-Oxabicyclo[3.2.0]heptan-6-amine hcl
Description
2-Oxabicyclo[3.2.0]heptan-6-amine hydrochloride (C₆H₁₁NO·HCl) is a bicyclic amine derivative featuring a fused oxabicyclo[3.2.0]heptane scaffold. The molecule comprises a seven-membered bicyclic system with an oxygen atom in the 2-position and an amine group at the 6-position, stabilized as a hydrochloride salt.
Key physicochemical properties include:
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
2-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-3-6-4(5)1-2-8-6;/h4-6H,1-3,7H2;1H |
InChI Key |
VQJOQEOPGZUGMT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1C(C2)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Bioisosteres
2-Oxabicyclo[2.2.2]octane Derivatives
These compounds (e.g., 2-oxabicyclo[2.2.2]octan-6-amine) feature a larger bicyclo[2.2.2]octane scaffold. Key differences include:
- Ring size : The [2.2.2] system has eight members versus seven in the [3.2.0] system.
- Geometric parameters : The distance between substituents (d) in [2.2.2]octanes is ~5.56–5.58 Å, closer to para-substituted phenyl rings (5.90–5.93 Å) than [3.2.0]heptanes .
- Physicochemical properties :
2-Oxabicyclo[2.1.1]hexanes
These smaller bicyclic systems mimic ortho-/meta-substituted benzenes. Key contrasts:
- Applications : Validated in agrochemicals and five drugs as bioisosteres, demonstrating versatility in replacing aromatic systems .
2-Oxaspiro[3.3]heptan-6-amine Hydrochloride
This spiro compound (CAS: 1523618-04-3) shares a seven-membered system but with a spiro junction instead of a fused bicyclic structure. Differences include:
- Polarity : The spiro system may reduce solubility compared to fused bicyclics due to increased hydrophobicity .
- Synthetic accessibility : Spiro systems often require multistep syntheses, whereas fused systems like [3.2.0]heptanes can be accessed via iodocyclization .
Thia-Analogues: 2-Thiaspiro[3.3]heptan-6-amine Hydrochloride
Replacing oxygen with sulfur (e.g., 2-thiaspiro[3.3]heptan-6-amine HCl) alters electronic properties:
- Electron density : Sulfur’s larger atomic size and lower electronegativity may enhance nucleophilic reactivity .
Q & A
Basic: What safety protocols are essential when handling 2-Oxabicyclo[3.2.0]heptan-6-amine HCl in laboratory settings?
Answer:
- Hazard Identification : The compound may cause acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) based on structurally similar bicyclic amines .
- Preventive Measures : Use PPE (gloves, safety goggles, lab coats) and operate in a fume hood. Avoid dust formation and ensure adequate ventilation.
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Seek medical attention if symptoms persist .
Advanced: How can computational retrosynthesis tools optimize synthetic routes for this compound derivatives?
Answer:
- AI-Driven Retrosynthesis : Platforms like Pistachio and Reaxys use reaction databases to predict viable pathways. For example, bicyclic amines may be synthesized via [3+2] cycloadditions or ring-closing metathesis .
- Key Parameters : Prioritize routes with minimal steps, high atom economy, and compatibility with functional groups (e.g., amine protection strategies).
- Validation : Cross-check predicted routes with experimental feasibility, such as stereochemical control during ring formation .
Basic: Which analytical techniques are critical for confirming the purity and structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and ring geometry. For example, bridgehead protons in bicyclic systems show distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 185.22 g/mol for related compounds) and fragments indicative of the bicyclic scaffold .
- HPLC : Quantifies purity (>95% recommended for biological assays) and detects byproducts from substitution or oxidation reactions .
Advanced: How can researchers resolve contradictory spectroscopic data in bicyclic amine characterization?
Answer:
- Hypothesis Testing : If NMR signals conflict with predicted structures, consider:
- Tautomerism : Proton exchange between amine and oxa-bridge groups may obscure signals. Use deuterated solvents or variable-temperature NMR .
- Diastereomer Formation : Chiral centers in bicyclic systems (e.g., (1R,2R,4S) configurations) require chiral chromatography or NOE experiments to differentiate stereoisomers .
- Complementary Techniques : X-ray crystallography provides unambiguous structural confirmation, while IR spectroscopy identifies functional groups like NH stretches .
Basic: What reaction conditions optimize the synthesis of this compound?
Answer:
- Temperature Control : Maintain 0–5°C during amine HCl salt formation to prevent side reactions (e.g., oxidation of the oxa-bridge) .
- pH Adjustment : Use HCl gas or aqueous HCl (1–2 M) to protonate the amine, ensuring solubility and crystallinity .
- Catalysts : Lewis acids like BF₃·Et₂O may enhance ring-closure efficiency in precursor synthesis .
Advanced: How does ring strain in this compound influence its reactivity?
Answer:
- Thermodynamic Stability : The 3.2.0 bicyclic system has moderate ring strain (~20 kcal/mol), favoring nucleophilic substitution at the amine group over ring-opening .
- Kinetic Reactivity : Strain enhances electrophilicity at bridgehead carbons. For example, alkylation reactions proceed faster here than in unstrained amines .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation barriers for reactions like oxidation to ketone derivatives .
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